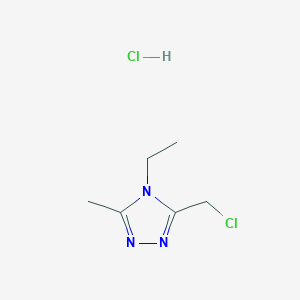
3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride (CAS No. 1240526-48-0) is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₈ClN₃
- Molecular Weight : 159.62 g/mol
- CAS Number : 1240526-48-0
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
- Mechanism of Action :
-
Minimum Inhibitory Concentration (MIC) :
- Studies have shown that triazole derivatives can have MIC values ranging from 0.12 to 3.11 µM against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, compounds with structural modifications at the N-4 position of the triazole ring have demonstrated improved potency .
Structure-Activity Relationships (SAR)
The biological activity of triazoles can be significantly influenced by their structural features:
Study 1: Antibacterial Screening
A study conducted on various triazole derivatives, including this compound, evaluated their effectiveness against a panel of bacteria. The results indicated that this compound exhibited notable selectivity against Bacillus subtilis, with an MIC comparable to established antibiotics like vancomycin .
Study 2: Hybrid Compounds
Research has also explored the synthesis of hybrid compounds combining triazoles with other pharmacophores. These hybrids showed enhanced antibacterial activity and lower toxicity profiles compared to their individual components. For example, quinolone-triazole hybrids demonstrated MIC values as low as 0.125 µg/mL against multiple bacterial strains .
特性
IUPAC Name |
3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRQYNFDDAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














